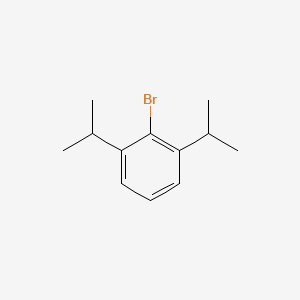

2-Bromo-1,3-diisopropylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQKWIURDCGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478399 | |

| Record name | 2-Bromo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57190-17-7 | |

| Record name | 2-Bromo-1,3-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-bis(propan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1,3-diisopropylbenzene from 2,6-diisopropylaniline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1,3-diisopropylbenzene from 2,6-diisopropylaniline. The described methodology is based on the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via a diazonium salt intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Principle

The synthesis involves a two-step process. The first step is the diazotization of the primary aromatic amine, 2,6-diisopropylaniline, to form an in situ diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrobromic acid. The second step is the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom. This is facilitated by a copper(I) salt catalyst, which is not explicitly mentioned in the provided protocol but is a hallmark of the Sandmeyer reaction. In the detailed protocol below, an excess of hydrobromic acid is used, which also serves as the bromide source.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-diisopropylaniline | 177.29 | 35.5 g | 0.20 |

| 47% Hydrobromic Acid | 80.91 | 181 mL | 1.57 |

| Sodium Nitrite | 69.00 | 23.6 g | 0.34 |

| Ether | - | 250 mL | - |

| Water | 18.02 | 24 mL | - |

| Sodium Carbonate Decahydrate | 286.14 | 118.5 g | 0.41 |

| Heptane | - | As required | - |

Procedure:

-

Diazotization: In a suitable reaction vessel, 181 mL of 47% hydrobromic acid solution (1.57 mol) is slowly added dropwise to 35.5 g (0.20 mol) of 2,6-diisopropylaniline over a period of 15 minutes at room temperature. The resulting white suspension is then cooled to -56°C. To this cooled suspension, 23.6 g (0.34 mol) of sodium nitrite is added in portions over 10 minutes. The reaction mixture is stirred at this temperature for 1 hour.[1]

-

Sandmeyer Reaction and Work-up: Following the diazotization, 250 mL of pre-cooled ether is slowly added to the reaction mixture over 10 minutes. The temperature of the mixture is gradually raised to -15°C over 2 hours, during which gas evolution is observed. Once the gas evolution ceases, the reaction mixture is cooled back down to -56°C. 24 mL of water is then added, followed by the addition of 118.5 g (0.41 mol) of sodium carbonate decahydrate, which results in a brown suspension.[1]

-

Extraction and Purification: The reaction mixture is allowed to warm to room temperature over a period of 3 hours. The aqueous phase is then separated from the organic phase. The organic phase is washed three times with water, dried, and the solvent is removed under reduced pressure. The crude product is further purified by silica gel column chromatography using heptane as the eluent. This yields this compound as a colorless oil.[1]

Quantitative Data

The synthesis yields a significant amount of the desired product.

| Product | Yield (g) | Yield (%) |

| This compound | 38.7 | 80 |

Spectroscopic Data:

The identity of the product was confirmed by ¹H NMR spectroscopy.

-

¹H NMR (400 MHz, CDCl₃) δ: 1.33 (d, 12H), 3.54-3.66 (m, 2H), 7.19-7.23 (m, 2H), 7.30-7.35 (m, 1H).[1]

Visualizations

To further illustrate the process, the following diagrams represent the chemical reaction pathway and the experimental workflow.

Caption: Chemical reaction pathway for the synthesis.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,3-diisopropylbenzene, a key intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in the field of drug development and material science who require precise data for experimental design and process development.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇Br | [1][2][3] |

| Molecular Weight | 241.17 g/mol | [1][2][3] |

| Boiling Point | 128-130 °C at 15 Torr | [3][4] |

| Density | 1.171 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.532 | [2][4][5] |

| Flash Point | 98 °C (closed cup) | [2][4] |

| Solubility | Insoluble in water (4.3E-3 g/L at 25 °C) | [1] |

| Storage Temperature | Room Temperature, under an inert atmosphere | [3][4][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.69590 | [4] |

| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)Br | [1][4] |

| InChI Key | QEOQKWIURDCGIJ-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of each physicochemical property were not available in the cited literature, a general methodology for the synthesis of this compound from 2,6-diisopropylaniline is described. This provides insight into the compound's formation and purification, which are critical for obtaining accurate property measurements.

Synthesis of this compound from 2,6-diisopropylaniline[5]

Materials:

-

2,6-diisopropylaniline

-

47% Hydrobromic acid solution

-

Sodium nitrite

-

Ether

-

Water

-

Sodium carbonate decahydrate

-

Heptane

-

Silica gel

Procedure:

-

Slowly add 181 ml of 47% hydrobromic acid solution (1.57 mol) to 35.5 g (0.20 mol) of 2,6-diisopropylaniline at room temperature over 15 minutes.

-

Cool the resulting white suspension to -56°C.

-

Add 23.6 g (0.34 mol) of sodium nitrite in batches over 10 minutes and continue stirring at the same temperature for 1 hour.

-

Slowly add 250 ml of pre-cooled ether over 10 minutes.

-

Allow the reaction mixture to warm to -15°C over 2 hours until gas evolution ceases.

-

Cool the mixture back to -56°C and add 24 mL of water, followed by 118.5 g (0.41 mol) of sodium carbonate decahydrate.

-

Warm the reaction mixture to room temperature over 3 hours.

-

Continue stirring at room temperature for 16 hours.

-

Separate the aqueous and organic phases.

-

Wash the organic phase three times with water.

-

Dry the organic phase and concentrate it in a vacuum.

-

Purify the crude product by silica gel column chromatography using heptane as the eluent to obtain this compound as a colorless oil.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-1,3-diisopropylbenzene (CAS: 57190-17-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,3-diisopropylbenzene, a key aromatic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis and purification, and explores its applications, with a particular focus on its role as a precursor for Grignard reagents and in Suzuki coupling reactions. Furthermore, this guide delves into its significance in drug discovery, specifically in the development of propofol antagonists, and presents its known spectroscopic data for analytical purposes.

Chemical and Physical Properties

This compound, also known as 1-Bromo-2,6-diisopropylbenzene, is a halogenated aromatic hydrocarbon.[1][2] Its bulky isopropyl groups flanking the bromine atom introduce significant steric hindrance, which influences its reactivity in various chemical transformations. The compound is a colorless to yellow clear liquid under standard conditions.[3]

| Property | Value | Reference(s) |

| CAS Number | 57190-17-7 | [3] |

| Molecular Formula | C₁₂H₁₇Br | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Density | 1.171 g/mL at 25 °C | [4] |

| Boiling Point | 128-130 °C at 15 Torr | [4] |

| Flash Point | 98 °C | [4] |

| Refractive Index (n20/D) | 1.532 | [4] |

| LogP | 4.69590 | [4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the diazotization of 2,6-diisopropylaniline followed by a Sandmeyer-type reaction.[3]

Experimental Protocol: Synthesis from 2,6-Diisopropylaniline[3]

Materials:

-

2,6-diisopropylaniline (35.5 g, 0.20 mol)

-

47% Hydrobromic acid solution (181 mL, 1.57 mol)

-

Sodium nitrite (23.6 g, 0.34 mol)

-

Diethyl ether (pre-cooled, 250 mL)

-

Sodium carbonate decahydrate (118.5 g, 0.41 mol)

-

Water

-

Heptane (for chromatography)

-

Silica gel

Procedure:

-

To a suitable reaction vessel, slowly add 181 mL of 47% hydrobromic acid solution to 35.5 g of 2,6-diisopropylaniline over a 15-minute period at room temperature. A white suspension will form.

-

Cool the suspension to -56 °C using an appropriate cooling bath.

-

Add 23.6 g of sodium nitrite in batches over 10 minutes while maintaining the temperature at -56 °C.

-

Continue stirring the reaction mixture at -56 °C for 1 hour.

-

Slowly add 250 mL of pre-cooled diethyl ether over 10 minutes.

-

Gradually raise the temperature of the reaction mixture to -15 °C over 2 hours, allowing for the controlled release of nitrogen gas.

-

Re-cool the mixture to -56 °C and add 24 mL of water, followed by the addition of 118.5 g of sodium carbonate decahydrate, resulting in a brown suspension.

-

Allow the reaction mixture to warm to room temperature over 3 hours. Gas evolution will be observed starting from approximately -32 °C.

-

Continue stirring the resulting orange suspension at room temperature for 16 hours.

-

After the reaction is complete, separate the aqueous phase.

-

Wash the organic phase three times with water.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using heptane as the eluent to afford this compound as a colorless oil (yield: 38.7 g, 80%).

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds. Its sterically hindered nature can influence reaction rates and selectivities.

Grignard Reagent Formation

The bromine atom can be readily converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This opens up a plethora of subsequent reactions with various electrophiles.

General Experimental Protocol for Grignard Reagent Formation: Apparatus should be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[5]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent, (2,6-diisopropylphenyl)magnesium bromide, can be used in situ for subsequent reactions.

Caption: Formation and reaction of the Grignard reagent.

Suzuki Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of biaryl structures. These reactions are fundamental in the synthesis of complex organic molecules.[6][7]

General Experimental Protocol for Suzuki Coupling: The reaction should be carried out under an inert atmosphere.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DME)

Procedure:

-

In a reaction flask, combine this compound (1.0 equivalent), the arylboronic acid, the base (2-3 equivalents), and the palladium catalyst/ligand system.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.[8]

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography.

Caption: General scheme for the Suzuki coupling reaction.

Applications in Drug Development: Propofol Antagonism

This compound has been investigated in the context of developing antagonists for the general anesthetic propofol (2,6-diisopropylphenol). Research into the structure-activity relationships of propofol analogues has revealed that modifications to the phenolic hydroxyl group can significantly alter the compound's pharmacological effects.

In a study exploring propofol derivatives, this compound (referred to as PEARL 2) was shown to antagonize the effects of propofol. It is hypothesized that compounds unable to act as hydrogen-bond donors, such as the bromo-analogue, can act as antagonists.[9] This line of research is crucial for the rational design of novel anesthetics or reversal agents to enhance patient safety. The 2-bromo analogue was one of only two halogenated derivatives in the study that antagonized both spontaneous and elicited movement in zebrafish larvae, indicating a broad antagonistic effect.[9]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the isopropyl and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.33 | d | 12H | -CH(CH₃ )₂ | [3] |

| 3.54-3.66 | m | 2H | -CH (CH₃)₂ | [3] |

| 7.19-7.23 | m | 2H | Aromatic H | [3] |

| 7.30-7.35 | m | 1H | Aromatic H | [3] |

Spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -CH(C H₃)₂ |

| ~34 | -C H(CH₃)₂ |

| ~124 | Aromatic CH |

| ~128 | Aromatic C-Br |

| ~148 | Aromatic C-isopropyl |

Mass Spectrometry (MS)

The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 240 and 242, corresponding to the [M]⁺ and [M+2]⁺ ions due to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorptions for C-H stretching of the alkyl groups (below 3000 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹), as well as C=C stretching in the aromatic region (around 1600-1450 cm⁻¹).

Safety Information

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. Its utility in forming sterically hindered Grignard reagents and as a substrate in cross-coupling reactions makes it a key building block for complex molecular architectures. Its role in the development of propofol antagonists highlights its importance in medicinal chemistry research. This guide provides essential technical information to support its safe and effective use in a research and development setting.

References

- 1. This compound | CAS#:57190-17-7 | Chemsrc [chemsrc.com]

- 2. 1-Bromo-2,6-diisopropylbenzene 95 57190-17-7 [sigmaaldrich.com]

- 3. This compound | 57190-17-7 [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2-Bromo-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-1,3-diisopropylbenzene. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure with its corresponding NMR signal assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following tables summarize the chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.35 | m | 1H | Ar-H (H-5) |

| 7.19-7.23 | m | 2H | Ar-H (H-4, H-6) |

| 3.54-3.66 | m | 2H | CH(CH₃)₂ |

| 1.33 | d | 12H | CH(CH ₃)₂ |

d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-1, C-3 |

| ~128 | C-5 |

| ~126 | C-4, C-6 |

| ~125 | C-2 |

| ~34 | C H(CH₃)₂ |

| ~24 | CH(C H₃)₂ |

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds, such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is optimized by shimming on the sample.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: Typically 8 to 16 scans are acquired for sufficient signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Acquisition Time: An acquisition time of 2-4 seconds is employed.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 240 ppm is set.

-

Acquisition Time: An acquisition time of 1-2 seconds is employed.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Visualization of NMR Signal Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the ¹H and predicted ¹³C NMR signals to their corresponding atoms.

Solubility Profile of 2-Bromo-1,3-diisopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-1,3-diisopropylbenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative solubility information, comparative data from its structural analog, 1,3-diisopropylbenzene, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering the necessary theoretical and practical framework to handle and utilize this compound effectively in various solvent systems.

Introduction

This compound (CAS No: 57190-17-7) is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a bulky diisopropylphenyl group, renders it a key intermediate in the synthesis of complex organic molecules, including N-heterocyclic carbene (NHC) ligands and other specialty chemicals. An understanding of its solubility characteristics is paramount for its application in chemical synthesis, particularly for reaction solvent selection, optimization of reaction conditions, and purification processes such as crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇Br | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.171 g/mL at 25 °C | [2] |

| Boiling Point | 128-130 °C (15 Torr) | [3] |

| Flash Point | 98 °C | [1] |

| LogP | 4.69590 | [1] |

Solubility Profile

Qualitative Solubility of this compound

-

Water: The compound is reported to be insoluble in water, with a calculated solubility of 4.3 x 10⁻³ g/L at 25 °C.[4]

-

Organic Solvents: Synthesis procedures for this compound and related compounds consistently utilize nonpolar and polar aprotic solvents, implying good solubility.

-

Ether (Diethyl Ether): Used as a solvent in the synthesis of the title compound, indicating its solubility.[2]

-

Heptane: Employed as an eluent in the purification of this compound by silica gel column chromatography, which suggests it is soluble in this nonpolar solvent.[2]

-

Tetrahydrofuran (THF): A derivative, 1,3-Bis-(2,6-diisopropylphenyl)imidazolinium chloride, is prepared in THF, suggesting the precursor, and by extension this compound, is soluble in THF.[5][6]

-

Toluene and Pentane: A related N-heterocyclic carbene is noted to be highly soluble in toluene and pentane.[7][8]

-

Based on its nonpolar, hydrophobic structure (LogP of ~4.7), it can be inferred that this compound exhibits high solubility in nonpolar solvents like hexane, heptane, and toluene, and moderate to high solubility in polar aprotic solvents such as diethyl ether and tetrahydrofuran. Its solubility is expected to be low in polar protic solvents like ethanol and methanol.

Quantitative Solubility of the Structural Analog: 1,3-Diisopropylbenzene

To provide a quantitative reference, the solubility of the parent compound, 1,3-diisopropylbenzene (CAS No: 99-62-7), is presented in Table 2. The structural similarity suggests that this compound will exhibit a comparable solubility profile in organic solvents.

Table 2: Solubility of 1,3-Diisopropylbenzene

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.0425 mg/mL | [9] |

| Alcohol | Not Specified | Soluble in all proportions | [9] |

| Ether | Not Specified | Soluble in all proportions | [9] |

| Acetone | Not Specified | Soluble in all proportions | [9] |

| Benzene | Not Specified | Soluble in all proportions | [9] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials.

-

Accurately add a known volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.

-

For fine suspensions, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Logical Relationships in Solubility

The diagram below outlines the logical relationship between the structural features of this compound and its expected solubility behavior.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 57190-17-7 [chemicalbook.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. library2.smu.ca [library2.smu.ca]

- 8. N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2,6-diisopropylphenyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2,6-diisopropylphenyl bromide. In the absence of extensive experimental data in the public domain for this specific compound, this document outlines the established experimental and computational methodologies for determining these crucial parameters. Understanding these properties is vital for applications in drug development, materials science, and organic electronics, as they govern molecular reactivity, stability, and intermolecular interactions.

Fundamental Electronic Properties and Their Significance

The electronic properties of a molecule are dictated by the arrangement and energies of its electrons, which can be described by molecular orbital (MO) theory. For a molecule such as 2,6-diisopropylphenyl bromide, the most critical electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the ionization potential, electron affinity, and the dipole moment. These parameters provide insight into the molecule's potential as an electron donor or acceptor, its kinetic stability, and its behavior in the presence of an electric field.

A summary of these key electronic properties and their significance is presented in the table below.

| Property | Description | Significance in Research and Development |

| HOMO Energy | The energy of the highest occupied molecular orbital. | Relates to the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Relates to the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. This gap is also related to the wavelengths of light the molecule can absorb.[1] |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a neutral molecule in its gaseous state. | Directly related to the HOMO energy, it is a measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule in its gaseous state. | Related to the LUMO energy, it indicates the molecule's ability to be reduced. |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule (i.e., its polarity). | Influences solubility, intermolecular interactions, and how the molecule will orient itself in an electric field. This is crucial for understanding drug-receptor binding.[2][3] |

Conceptual Relationship of Electronic Properties

The relationship between the frontier molecular orbitals (HOMO and LUMO) and the ionization potential and electron affinity can be visualized as follows. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy, and the electron affinity as the negative of the LUMO energy.

Experimental Protocols for Determining Electronic Properties

Several well-established experimental techniques can be employed to determine the electronic properties of organic molecules like 2,6-diisopropylphenyl bromide.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[1][4]

Experimental Protocol:

-

Solution Preparation: A solution of 2,6-diisopropylphenyl bromide is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5] A reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), is often included for calibration.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[6]

-

Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.[7] The oxidation potential (E_ox) and reduction potential (E_red) of the sample are determined from the resulting voltammogram.

-

Data Analysis: The HOMO and LUMO energies can be estimated using empirical formulas that relate them to the measured oxidation and reduction potentials against the Fc/Fc+ reference.[8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the HOMO-LUMO gap by measuring the wavelengths of light that a molecule absorbs.[9]

Experimental Protocol:

-

Sample Preparation: A dilute solution of 2,6-diisopropylphenyl bromide is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).

-

Spectroscopic Measurement: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths using a spectrophotometer.

-

Data Analysis: The wavelength corresponding to the onset of the lowest energy absorption band (λ_onset) is identified from the spectrum.[10] The HOMO-LUMO gap (E_gap) is then calculated using the equation: E_gap (in eV) = 1240 / λ_onset (in nm).[11]

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method for measuring the ionization potential and determining the energy of the HOMO.[1][12]

Experimental Protocol:

-

Sample Preparation: The sample is introduced into a high-vacuum chamber, typically as a gas or a thin solid film.

-

Ionization: The sample is irradiated with a high-energy ultraviolet light source (e.g., a helium discharge lamp). The photons cause electrons to be ejected from the molecule.

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization potential is determined from the difference between the energy of the incident photons and the kinetic energy of the ejected electrons.

Dipole Moment Measurement

The dipole moment can be determined by measuring the capacitance of a solution containing the molecule.[2][13]

Experimental Protocol:

-

Solution Preparation: A series of solutions of 2,6-diisopropylphenyl bromide in a nonpolar solvent (e.g., benzene or carbon tetrachloride) are prepared at different concentrations.[13]

-

Capacitance Measurement: The capacitance of each solution is measured using a capacitance cell placed between two charged plates. The measurements are typically performed at various temperatures.[2]

-

Data Analysis: The Debye equation is used to relate the change in capacitance to the concentration and temperature, allowing for the calculation of the molecule's dipole moment.[2]

Computational Methodologies

Computational chemistry provides a powerful alternative for predicting the electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[1][14]

Computational Workflow:

-

Structure Optimization:

-

An initial 3D structure of 2,6-diisopropylphenyl bromide is created.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are dependent on the molecular geometry.

-

-

Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties.

-

This calculation yields the energies of the molecular orbitals (including HOMO and LUMO), the total electronic energy, and the dipole moment.

-

The ionization potential and electron affinity can be calculated as the energy difference between the neutral molecule and its cationic and anionic forms, respectively, or approximated from the HOMO and LUMO energies.[15][16]

-

-

Choice of Functional and Basis Set:

-

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

For organic molecules containing halogens, hybrid functionals like B3LYP are commonly used.[14]

-

A basis set such as 6-31+G(d,p) is often a good starting point, as it includes polarization and diffuse functions, which are important for describing the electron distribution in molecules with heteroatoms and potential for weak interactions.[17][18]

-

-

Software:

References

- 1. ossila.com [ossila.com]

- 2. DipoleMoment [andrew.cmu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ossila.com [ossila.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. sfu.ca [sfu.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrevlett.com [chemrevlett.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. irjweb.com [irjweb.com]

- 18. youtube.com [youtube.com]

- 19. learn.schrodinger.com [learn.schrodinger.com]

- 20. ccs-psi.org [ccs-psi.org]

commercial availability and suppliers of 2-Bromo-1,3-diisopropylbenzene

An In-depth Technical Guide to the Commercial Availability and Utilization of 2-Bromo-1,3-diisopropylbenzene

For researchers, scientists, and professionals in drug development, this compound (CAS No. 57190-17-7) is a key aromatic compound and a versatile organic building block.[1][2] This guide provides a comprehensive overview of its commercial availability, suppliers, and essential technical data, including experimental protocols for its synthesis and purification.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, indicating that the product has achieved commercial mass production.[3] These suppliers range from large, well-known corporations to smaller, specialized companies, offering different grades and quantities suitable for both research and industrial applications.

Key suppliers for this compound include:

-

Accela ChemBio Co.,Ltd.[4]

-

AK Scientific[5]

-

Alichem[5]

-

Bide Pharmatech Ltd.[4]

-

Chemenu[3]

-

Chengdu HappySyn Pharmaceutical Technology Co., Ltd.[4]

-

Crysdot[3]

-

Debye Scientific[6]

-

Fluorochem[7]

-

Hangzhou J&H Chemical Co., Ltd.[4]

-

Hangzhou Zhongqi Chem Co.,Ltd[8]

-

Shanghai Jian Chao Chemical Technology Co., Ltd.[4]

-

Shanghai Yolne Chemical Co., Ltd.[4]

-

Sigma-Aldrich[3]

-

XINXIANG RUNYU MATERIAL CO., LTD.[4]

-

ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its physical properties and a snapshot of market pricing from various suppliers.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 57190-17-7[8] |

| Molecular Formula | C₁₂H₁₇Br[8] |

| Molecular Weight | 241.17 g/mol [3] |

| Density | 1.171 g/mL at 25°C[3] |

| Boiling Point | 128-130°C (15 Torr)[3][8] |

| Flash Point | 98°C[3][8] |

| Refractive Index (n20/D) | 1.532[3] |

| Purity (Typical) | 95% to 99%[3][4][6] |

Table 2: Supplier Pricing and Availability

| Supplier | Quantity | Purity | Price (USD) |

| Sigma-Aldrich | 1 g | 95% | $53.40[3] |

| AK Scientific | 5 g | - | $59.00[5] |

| Ambeed | 1 g | 96% | $11.00[3] |

| 5 g | 96% | $34.00[3] | |

| 25 g | 96% | $148.00[3] | |

| 500 g | - | $1,388.00[5] | |

| Chemenu | 10 g | 95+% | $102.00[3] |

| 25 g | 95+% | $204.00[3] | |

| 100 g | 95+% | $561.00[3] | |

| Crysdot | 100 g | 96% | $594.00[3] |

| Alichem | 25 g | - | $191.42[5] |

| Abosyn | 5 g | - | $450.00[5] |

| ZHENGZHOU JIUYI TIME | per KG | 99% | $2.00 - $5.00[4] |

Note: Prices are subject to change and may not include shipping and handling fees. Please contact suppliers directly for the most current pricing and availability.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research.

Synthesis from 2,6-Diisopropylaniline

This protocol outlines a common method for synthesizing this compound.[4]

Materials and Reagents:

-

2,6-diisopropylaniline

-

47% Hydrobromic acid solution

-

Sodium nitrite

-

Ether

-

Sodium carbonate decahydrate

-

Heptane

-

Silica gel

Procedure:

-

Diazotization: Slowly add 181 mL (1.57 mol) of 47% hydrobromic acid solution dropwise to 35.5 g (0.20 mol) of 2,6-diisopropylaniline over 15 minutes at room temperature, forming a white suspension.[4]

-

Cool the suspension to -56°C. Add 23.6 g (0.34 mol) of sodium nitrite in batches over 10 minutes.[4]

-

Continue stirring at -56°C for 1 hour.[4]

-

Bromination: Slowly add 250 mL of pre-cooled ether over 10 minutes. Allow the reaction temperature to rise slowly to -15°C over 2 hours, or until gas evolution ceases.[4]

-

Workup: Cool the reaction mixture back to -56°C. Add 24 mL of water, followed by 118.5 g (0.41 mol) of sodium carbonate decahydrate, resulting in a brown suspension.[4]

-

Allow the mixture to warm to room temperature over 3 hours. Continue stirring at room temperature for 16 hours.[4]

-

Separate the aqueous phase. Wash the organic phase three times with water, dry it, and concentrate it under vacuum.[4]

Purification Protocol

Purification is critical to remove byproducts and unreacted starting materials.

Method 1: Column Chromatography (from synthesis)

-

Column Preparation: Prepare a silica gel column using heptane as the eluent.[4]

-

Elution: Apply the crude product obtained from the synthesis protocol to the column.

-

Collection: Elute the column with heptane. The target product, this compound, will be collected as a colorless oil. The reported yield for this method is approximately 80%.[4]

Method 2: General Purification of Brominated Compounds This general protocol can be adapted for purifying crude this compound.[9]

-

Aqueous Wash: Transfer the crude product to a separatory funnel and add an equal volume of deionized water. Shake gently, venting frequently, and discard the lower aqueous layer.[9]

-

Neutralization: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Shake until gas evolution stops, then discard the aqueous layer.[9]

-

Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[9]

-

Drying: Transfer the organic layer to a flask and add an anhydrous drying agent such as magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.[9]

-

Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator.[9]

-

Final Purification (Distillation): Given the compound's boiling point, vacuum distillation can be employed for final purification. Distill the liquid under reduced pressure (e.g., 15 Torr) and collect the fraction boiling at 128-130°C.[3][8]

Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for a research organization to procure and utilize a chemical intermediate like this compound.

Caption: Workflow for chemical procurement, quality control, and experimental use.

References

- 1. Buy this compound | 57190-17-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 57190-17-7 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Bromo-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-Bromo-1,3-diisopropylbenzene. The document details experimental protocols for its synthesis and characterization, supported by spectroscopic data and computational insights, to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₁₂H₁₇Br.[1] Its structure consists of a benzene ring substituted with a bromine atom at position 2, and two isopropyl groups at positions 1 and 3. The presence of bulky isopropyl groups adjacent to the bromine atom introduces significant steric hindrance, which plays a crucial role in defining its molecular conformation and reactivity.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57190-17-7 | [1][2] |

| Molecular Formula | C₁₂H₁₇Br | [1][3] |

| Molecular Weight | 241.17 g/mol | [1][3] |

| Boiling Point | 128-130 °C (at 15 Torr) | [4] |

| Density | 1.171 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.532 | [4] |

| Flash Point | 98 °C | [4] |

| LogP | 4.70 | [4] |

| Rotatable Bond Count | 2 | [1][4] |

| Heavy Atom Count | 13 | [1][4] |

Conformational Analysis

The conformation of this compound is largely dictated by the steric interactions between the two bulky isopropyl groups and the adjacent bromine atom. The two isopropyl groups create a sterically crowded environment on one side of the benzene ring. To minimize these steric repulsions, the isopropyl groups are expected to orient themselves out of the plane of the benzene ring. The C-C bonds connecting the isopropyl groups to the benzene ring allow for rotation, and the preferred conformation will be one that maximizes the distance between the methyl groups of the isopropyl substituents and the bromine atom.

The logical relationship of the substituents on the benzene ring, which dictates the steric hindrance and resulting conformation, is illustrated in the diagram below.

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure of this compound. The key data from ¹H NMR spectroscopy are presented below.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| Isopropyl CH₃ | 1.33 | doublet | 12H | Methyl protons of the two isopropyl groups | [2] |

| Isopropyl CH | 3.54 - 3.66 | multiplet | 2H | Methine protons of the two isopropyl groups | [2] |

| Aromatic CH | 7.19 - 7.23 | multiplet | 2H | Aromatic protons | [2] |

| Aromatic CH | 7.30 - 7.35 | multiplet | 1H | Aromatic proton | [2] |

The ¹H NMR spectrum clearly shows the characteristic signals for the isopropyl groups (a doublet for the methyl protons and a multiplet for the methine proton) and the aromatic protons.[2] The integration values correspond to the number of protons in each chemical environment, confirming the presence of two isopropyl groups and three aromatic protons. Further structural confirmation can be obtained from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Experimental Protocols

A common method for the synthesis of this compound is via the Sandmeyer reaction, starting from 2,6-diisopropylaniline.[2]

Materials:

-

2,6-diisopropylaniline

-

47% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ether

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

Water

-

Silica gel for column chromatography

-

Heptane

Procedure:

-

In a suitable reaction vessel, slowly add 181 mL of 47% hydrobromic acid solution to 35.5 g of 2,6-diisopropylaniline at room temperature over a 15-minute period.

-

Cool the resulting white suspension to -56 °C.

-

Add 23.6 g of sodium nitrite in batches over 10 minutes and continue stirring at the same temperature for 1 hour.

-

Slowly add 250 mL of pre-cooled ether over 10 minutes.

-

Allow the reaction mixture to warm to -15 °C over 2 hours, allowing for the release of gas.

-

Re-cool the mixture to -56 °C and add 24 mL of water, followed by 118.5 g of sodium carbonate decahydrate.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Separate the aqueous and organic phases.

-

Wash the organic phase three times with water, dry it, and concentrate it under vacuum.

-

Purify the crude product by silica gel column chromatography using heptane as the eluent to obtain this compound as a colorless oil.[2]

The workflow for the synthesis is depicted in the diagram below.

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz).

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (MS):

-

Introduce a diluted sample of the product into the mass spectrometer (e.g., via GC-MS or direct infusion).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to confirm the presence of bromine.

The general workflow for the characterization of the final product is outlined below.

Relevance in Drug Development

While this compound is primarily a chemical intermediate, its structural motifs are relevant in medicinal chemistry. The diisopropylbenzene core can be found in various biologically active molecules. Furthermore, it has been noted that this compound may inhibit certain cytochrome P450 enzymes, specifically CYP2D6, which could have implications for drug metabolism studies.[8] Its utility as a building block allows for the synthesis of more complex molecules with potential therapeutic applications.

This guide provides a foundational understanding of this compound, which is essential for its effective use in research and development. The detailed information on its structure, conformation, and synthesis will be a valuable asset to scientists working in related fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 57190-17-7 [chemicalbook.com]

- 3. 57190-17-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. lookchem.com [lookchem.com]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound(57190-17-7) 1H NMR spectrum [chemicalbook.com]

- 8. Buy this compound | 57190-17-7 [smolecule.com]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-1,3-diisopropylbenzene (CAS No. 57190-17-7), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact in the laboratory and during scale-up operations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[2]

Pictograms:

-

Corrosion

-

Health Hazard

-

Environment

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇Br | [1][3] |

| Molecular Weight | 241.17 g/mol | [2] |

| Appearance | Liquid | [4] |

| Boiling Point | 128-130 °C (15 Torr) | [1][3] |

| Flash Point | 98 °C | [1][3] |

| Density | 1.171 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water | [5] |

| logP (Octanol/Water Partition Coefficient) | 4.55 - 5.04 | [2][4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | For operations with a potential for aerosol generation or in case of inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[4] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

Handling

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of vapor or mist.[4]

-

Use only non-sparking tools.[1]

-

Handle under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions like Grignard reagent formation.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

-

Keep in a cool place, protected from direct sunlight.[2]

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound and similar aryl bromides. These are intended as a guide and should be adapted based on a thorough risk assessment of the specific experimental conditions.

Protocol for a Grignard Reaction

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for activation)

-

Electrophile (e.g., aldehyde, ketone, or ester)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate organic solvents for extraction

Procedure:

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.

-

-

Grignard Reagent Formation:

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of the anhydrous solvent to the flask.

-

Dissolve the this compound in anhydrous solvent in the dropping funnel.

-

Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change, gentle refluxing, and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of the electrophile in anhydrous solvent dropwise to the Grignard reagent, maintaining a low temperature.

-

-

Quenching and Work-up:

-

Once the reaction with the electrophile is complete, cool the reaction mixture in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

-

If solids (magnesium salts) persist, add 1 M hydrochloric acid dropwise until the solution becomes clear.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to isolate the crude product.

-

Purify the product by appropriate methods (e.g., chromatography, distillation, or recrystallization).

-

Spill Cleanup Protocol

This protocol details the steps for managing a minor spill of this compound in a laboratory setting. For major spills, evacuate the area and contact emergency services.

Materials:

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Sodium thiosulfate (for neutralization of any free bromine, though less likely with this compound)

-

Sealable, labeled waste container

-

Appropriate PPE (see Section 3.2)

Procedure:

-

Alert personnel in the immediate area.

-

Ensure proper ventilation and extinguish all ignition sources.

-

Don appropriate PPE.

-

Contain the spill with the inert absorbent material, working from the outside in.

-

Carefully collect the absorbed material using non-sparking tools and place it into the labeled hazardous waste container.

-

Decontaminate the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

Procedure:

-

Segregate waste:

-

Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.

-

Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent materials, filter paper) in a separate, clearly labeled container.

-

-

Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain. [7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Spill Response Logic

Caption: Decision-making workflow for responding to a spill.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1,3-diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures. The coupling of sterically hindered substrates, such as 2-Bromo-1,3-diisopropylbenzene, presents a significant challenge due to the steric bulk surrounding the reaction center, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols and data presented herein are based on established methodologies for sterically demanding cross-coupling reactions, offering a starting point for optimization and application in complex target-oriented synthesis.[1][2][3] The use of specialized phosphine ligands is often crucial for achieving high yields with such sterically hindered substrates.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst.

For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby promoting an efficient catalytic turnover.[6][7]

Data Presentation: Representative Conditions for the Suzuki Coupling of this compound

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different arylboronic acids. These examples highlight the impact of catalyst systems, ligands, bases, and reaction conditions on the reaction outcome.

| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 95 | [1] |

| 2 | 4-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 96 | [1] |

| 3 | 4-Methoxyphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 18 | 93 | [1] |

| 4 | 2-Methylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (1) | K₃PO₄·H₂O (3) | THF | 50 | 18 | 85 | [1] |

| 5 | 2,6-Dimethylphenylboronic acid | Pd(dba)₂ (1) | R-Phos (3) | K₃PO₄·H₂O (3) | Dioxane | 100 | 24 | 78 | [1] |

| 6 | 1-Naphthylboronic acid | Pd(dba)₂ (0.5) | R-Phos (0.5) | K₃PO₄·H₂O (3) | THF | 50 | 18 | 91 | [1] |

Note: RT = Room Temperature; dba = dibenzylideneacetone; R-Phos = a specific ruthenocenylphosphine ligand.[1]

Experimental Protocols

This section provides a general and a more specific, high-temperature protocol for the Suzuki-Miyaura coupling of this compound. Optimization of these conditions may be necessary for specific substrates and scales.

General Protocol for Room Temperature Coupling

This protocol is adapted from procedures effective for less sterically demanding coupling partners.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, or a suitable Buchwald ligand) (1-4 mol%)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium source, the phosphine ligand, and the base.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing: Degas the reaction mixture by bubbling a stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (typically 18-24 hours). Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol for High-Temperature Coupling of Highly Hindered Substrates

This protocol is based on conditions reported for the coupling of this compound with a di-ortho-substituted arylboronic acid.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.01 - 1 mol%)

-

R-Phos or a similar bulky, electron-rich ligand (0.03 - 3 mol%)

-

Potassium phosphate hydrate (K₃PO₄·H₂O) (3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Reaction vessel (e.g., two-necked flask or sealed tube)

-

Inert atmosphere (Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked flask or a sealed tube, combine the arylboronic acid and potassium phosphate hydrate.

-

Inerting: Cap the vessel and evacuate and backfill with argon three times.

-

Reagent Addition: Sequentially add this compound, anhydrous dioxane, and a pre-prepared catalyst solution of Pd(dba)₂ and the phosphine ligand in dioxane via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the indicated time (e.g., 24 hours). Monitor the reaction's progress.

-

Work-up and Purification: Follow the work-up and purification procedures outlined in the general protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Formation of 2,6-Diisopropylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. The synthesis of sterically hindered Grignard reagents, such as 2,6-diisopropylphenylmagnesium bromide from 2-bromo-1,3-diisopropylbenzene, presents unique challenges due to the steric bulk surrounding the reaction center. This steric hindrance can impede the insertion of magnesium into the carbon-bromine bond, often leading to sluggish or failed reactions.

These application notes provide a detailed protocol for the successful formation of 2,6-diisopropylphenylmagnesium bromide, a valuable reagent for introducing the bulky 2,6-diisopropylphenyl moiety in the synthesis of complex molecules, ligands, and active pharmaceutical ingredients. The protocol emphasizes techniques for magnesium activation and reaction control to overcome the challenges associated with steric hindrance.

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. In the case of this compound, the magnesium atom inserts itself between the aromatic carbon and the bromine atom. This reaction is highly sensitive to moisture and protic solvents, which will rapidly quench the Grignard reagent as it is formed. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Due to the steric hindrance from the two isopropyl groups ortho to the bromine atom, activation of the magnesium surface is critical to initiate the reaction. Common activators include iodine and 1,2-dibromoethane. The ether solvent, typically tetrahydrofuran (THF) for more challenging Grignard formations, plays a crucial role in solvating and stabilizing the resulting organomagnesium species.

Data Presentation

The following table summarizes the key reagents and expected parameters for the formation of 2,6-diisopropylphenylmagnesium bromide.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | Ensure high purity and dryness. |

| Magnesium Turnings | 1.2 - 1.5 eq | Use high-quality turnings. |

| Activators | ||

| Iodine (I₂) | Catalytic amount (1-2 small crystals) | Used to chemically etch the magnesium surface. |

| 1,2-Dibromoethane | 0.05 - 0.1 eq | A more potent activator; produces ethene gas upon reaction. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 - 1.0 M solution | Must be rigorously dried. |

| Reaction Conditions | ||

| Temperature | Room temperature to gentle reflux (~66 °C in THF) | Initiation may require gentle heating. |

| Reaction Time | 2 - 6 hours | Monitor for disappearance of magnesium. |